molecular formula C18H17FN2O2 B214995 3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B214995
M. Wt: 312.3 g/mol
InChI Key: CNEHDRGYFFVDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The presence of both fluorobenzyl and methylphenyl groups in the molecule enhances its pharmacological properties, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluorobenzyl and methylphenyl groups.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Scientific Research Applications

3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

3-[(2-Fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The unique combination of fluorobenzyl and methylphenyl groups in this compound distinguishes it from these similar compounds, providing it with distinct biological activities and research applications.

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17FN2O2/c1-12-6-8-14(9-7-12)21-17(22)10-16(18(21)23)20-11-13-4-2-3-5-15(13)19/h2-9,16,20H,10-11H2,1H3

InChI Key

CNEHDRGYFFVDSZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3F

Origin of Product

United States

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